2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
This compound is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of these types of compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Karami et al. reported a good procedure for the preparation of new pyrano [2,3- H ]coumarin derivatives from the reaction of 5,7-dihydroxy-4-substituted coumarins, malononitrile, and aromatic aldehydes in the presence of K2CO3 as a basic catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyran ring, a pyridine ring, a nitrile group, and a chlorophenyl group. The presence of these functional groups makes it a key intermediate for subsequent transformations .Scientific Research Applications
Influenza A Inhibition: Xue et al. reported that methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L . This compound demonstrated promising selectivity against CoxB3 virus.
Broad-Spectrum Antiviral Agents: Cihan-Üstündag et al. prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives and tested them against various RNA and DNA viruses. Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Activity
The compound’s structure suggests potential interactions with HIV-related targets. Selvam et al. synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising results against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .
Conclusion
The indole scaffold, present in our compound of interest, holds immense potential for drug discovery. Its diverse biological activities warrant further exploration, and researchers continue to synthesize novel indole derivatives for newer therapeutic possibilities. Keep an eye on this fascinating class of compounds as they contribute to the advancement of medicine! 🌟🔬
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.
Mode of Action
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with similar compounds , it is likely that this compound has a variety of molecular and cellular effects.
Action Environment
It is known that similar compounds should be kept away from alkaline materials, strong bases, strong acids, oxoacids, and epoxides , suggesting that these environmental factors could potentially influence the action of this compound.
properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-13-10-18-20(22(28)27(13)12-14-6-4-5-9-26-14)19(16(11-24)21(25)29-18)15-7-2-3-8-17(15)23/h2-10,19H,12,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCKAWDRDESGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
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